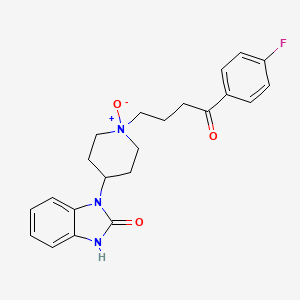

trans-Benperidol N-Oxide

Description

Properties

Molecular Formula |

C22H24FN3O3 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H24FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) |

InChI Key |

YRAWEFKBIAYKNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Trans Benperidol N Oxide

Chemical Synthesis Approaches for Tertiary Amine N-Oxides

The synthesis of tertiary amine N-oxides is a fundamental transformation in organic chemistry, often employed to modify the properties of parent amine compounds. The introduction of an N-oxide functional group can alter a molecule's polarity, metabolic profile, and receptor binding affinity.

Regioselective Oxidation Strategies for Nitrogen Centers

The benperidol (B1668002) molecule contains multiple nitrogen atoms, presenting a challenge for regioselectivity during oxidation. However, the piperidine (B6355638) nitrogen is a tertiary amine, making it the most nucleophilic and sterically accessible site for N-oxidation compared to the nitrogens within the benzimidazolinone ring system.

The direct oxidation of tertiary amines is the most common route to their corresponding N-oxides. liverpool.ac.uk This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com The choice of oxidant and reaction conditions is critical to ensure chemoselectivity, preventing oxidation at other sensitive sites within the molecule. For complex molecules, metal-free oxidation strategies are often preferred to avoid side reactions catalyzed by transition metals. nih.govacs.orgstrath.ac.uk For instance, molecular iodine has been shown to facilitate the chemoselective oxidation of cyclic amines under mild conditions. acs.orgstrath.ac.uk The regioselectivity of the oxidation is influenced by the electronic nature of substituents on the amine. acs.org

Stereocontrolled Synthesis of the trans-Diastereomer of Benperidol N-Oxide

The oxidation of the piperidine nitrogen in benperidol introduces a new stereogenic center at the nitrogen atom. This results in the formation of two diastereomers: cis and trans, defined by the orientation of the oxygen atom relative to the substituent at the C4 position of the piperidine ring. The synthesis of a specific diastereomer requires stereocontrol.

Achieving high stereocontrol in N-oxidation can be challenging, and often, a mixture of diastereomers is produced. nih.gov The vast majority of such N-oxides are synthesized as a racemic or diastereomeric mixture, which then requires separation by methods like chiral stationary phase chromatography. nih.gov However, diastereoselective substrate-controlled strategies can be employed to favor the formation of one isomer over the other. liverpool.ac.uknih.gov The inherent stereochemistry of the benperidol molecule can direct the approach of the oxidizing agent, influencing the stereochemical outcome. The isolation of the desired trans-isomer can subsequently be achieved through chromatographic techniques such as flash chromatography.

Preparation of Structurally Related Benperidol N-Oxide Analogues

The synthesis of structurally related analogues of Benperidol N-Oxide can be approached by modifying the parent benperidol structure prior to the N-oxidation step. Research into conformationally restricted analogues of benperidol has led to the synthesis of various derivatives, such as cis- and trans-1-[2-(2-Phenylcyclopropyl)ethyl]piperidine compounds. jst.go.jp Similarly, other analogues have been prepared by altering the heteroaromatic ring system. nih.gov

A notable example of a related compound is N-¹¹C-methyl-benperidol, a radiotracer developed for positron emission tomography (PET) studies. nih.gov Applying the N-oxidation methodologies described above to these and other benperidol analogues would yield a library of novel N-oxide compounds for further investigation.

| Parent Analogue Name | Structural Modification | Potential N-Oxide Derivative | Reference |

|---|---|---|---|

| N-methyl-benperidol | Methylation of the benzimidazolinone nitrogen | N-methyl-benperidol N-Oxide | nih.gov |

| trans-1-[2-(2-Phenylcyclopropyl)ethyl]piperidine derivative | Replacement of the fluorobutyrophenone (B13424257) chain with a phenylcyclopropylethyl group | trans-1-[2-(2-Phenylcyclopropyl)ethyl]piperidine derivative N-Oxide | jst.go.jp |

| Indole-based benperidol analogue | Replacement of the benzimidazolinone moiety with an indole (B1671886) group | Indole-based benperidol analogue N-Oxide | nih.gov |

Advanced Characterization Techniques for Synthetic trans-Benperidol N-Oxide

The unambiguous identification and purity assessment of synthesized this compound relies on a combination of advanced spectroscopic and chromatographic methods.

Spectroscopic Elucidation of Molecular Structure (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The formation of the N-O bond causes a characteristic deshielding effect on the adjacent carbon and hydrogen atoms. nih.gov Consequently, the signals for the α-carbons (C2, C6, and C10 of the piperidine ring) and their attached protons are shifted downfield compared to the parent benperidol molecule. nih.gov Two-dimensional NMR techniques can be used to confirm the connectivity and establish the stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The introduction of an oxygen atom during N-oxidation increases the molecular weight of benperidol (381.44 g/mol ) by approximately 16 amu, resulting in a molecular weight of around 397.5 g/mol for Benperidol N-Oxide. nist.govlgcstandards.com Techniques like Laser Microprobe Mass Spectrometry (LAMMA) are particularly useful for the structural characterization of N-oxides, as they provide both molecular weight information and intense fragmentation patterns that help to confirm the structure. nih.gov High-resolution mass spectrometry, often coupled with liquid chromatography (LC-QTOF-MS/MS), can provide detailed fragmentation data to precisely locate the position of the N-oxide. nih.gov

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Name | Trans-1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 1-oxide]-1,3-dihydro-2H-benzimidazol-2-one | venkatasailifesciences.comsynzeal.com |

| Molecular Formula | C₂₂H₂₄FN₃O₃ | lgcstandards.com |

| Molecular Weight | 397.5 g/mol | lgcstandards.comvenkatasailifesciences.com |

| ¹H & ¹³C NMR | Expected downfield shift for protons and carbons alpha to the N-oxide group (piperidine C2, C6, C10). | nih.gov |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula. Fragmentation pattern confirms the location of the N-oxide. | nih.govnih.gov |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for both analyzing the purity of the final product and for separating the desired trans-isomer from the cis-isomer.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical tool for assessing the purity of this compound and for determining the ratio of cis and trans isomers in a mixture. nih.gov A validated HPLC method can separate the geometric isomers, allowing for accurate quantification. nih.govnih.govresearchgate.net

Preparative Chromatography: For the isolation of the pure trans-diastereomer, preparative scale chromatography is employed. Techniques such as preparative HPLC or flash chromatography are used to separate larger quantities of the isomeric mixture, yielding the target compound with high purity. nih.govmpg.de The Simulated Moving Bed (SMB) process is another advanced technique that can be used for the efficient separation of difficult-to-separate isomers on a large scale. mpg.de

Metabolic Biotransformation and Enzymology of Trans Benperidol N Oxide

Enzymatic Pathways Governing N-Oxide Formation

The formation of N-oxides from tertiary amine-containing drugs is a significant Phase I metabolic pathway. hyphadiscovery.com This biotransformation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Cytochrome P450 monooxygenases (CYPs) and the Flavin-containing monooxygenases (FMOs). hyphadiscovery.comnih.gov

Role of Cytochrome P450 Monooxygenases (CYPs) in Aliphatic and Alicyclic N-Oxidation

The Cytochrome P450 system, particularly the CYP3A subfamily, is a key player in the metabolism of a vast majority of clinically used drugs, including many antipsychotics. austinpublishinggroup.commdpi.com Benperidol (B1668002) and structurally related butyrophenones like haloperidol and bromperidol undergo extensive metabolism by CYP enzymes. patsnap.comnih.gov Studies have specifically identified CYP3A4 as the principal isoform responsible for the biotransformation of these compounds. nih.govresearchgate.netnih.gov

The metabolic reactions catalyzed by CYPs on alicyclic amines, such as the piperidine (B6355638) moiety in benperidol, are diverse. They include N-dealkylation, hydroxylation, and N-oxidation. acs.orgnih.gov For the antipsychotic clozapine (B1669256), both CYP1A2 and CYP3A4 are involved in its metabolism, with studies showing that CYP3A4 is more important for N-oxidation, while CYP1A2 plays a greater role in N-demethylation. nih.gov Similarly, CYP3A4, alongside CYP3A5 and CYP3A7, is responsible for the metabolism of haloperidol to its pyridinium metabolites. nih.gov Given that benperidol is extensively metabolized by the CYP450 system, it is highly probable that CYP3A4 is significantly involved in the formation of trans-Benperidol N-Oxide. patsnap.compatsnap.com

Contribution of Flavin-Containing Monooxygenases (FMOs) to Nitrogen Oxidation

Flavin-containing monooxygenases (FMOs) are a critical family of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. wikipedia.orgnih.gov Unlike CYPs, which have a broad substrate range and can catalyze a variety of oxidative reactions, FMOs primarily catalyze N- and S-oxidation. ucl.ac.uk The catalytic cycle of FMOs does not involve a reactive free radical intermediate, which generally leads to the formation of polar, stable, and readily excretable metabolites, often considered a detoxification pathway. ucl.ac.uk

While CYPs can and do produce N-oxides, FMOs are often major contributors to this specific metabolic route for many tertiary amine drugs. researchgate.netnih.gov For instance, the N-oxidation of the atypical antipsychotic olanzapine is predominantly catalyzed by FMO3. nih.gov FMOs and CYPs can exhibit complementary roles; for some substrates, both enzyme families can produce the same N-oxide metabolite, whereas for others, one enzyme family is exclusively responsible. ucl.ac.ukresearchgate.net Although specific studies on benperidol metabolism by FMOs are not prevalent, the chemical structure of benperidol, containing a nucleophilic tertiary nitrogen in the piperidine ring, makes it a potential substrate for FMO-catalyzed N-oxidation. The contribution of FMOs to drug metabolism can sometimes be underestimated due to the enzymes' instability under certain in vitro experimental conditions. nih.govucl.ac.uk

Comparative Metabolic Fates of 4-Aminopiperidine Derivatives

Benperidol belongs to the 4-aminopiperidine class of compounds. The metabolic fate of these derivatives is often characterized by a competition between different oxidative pathways at the nitrogen atom and adjacent carbons.

Investigation of the Interplay Between N-Oxidation and N-Dealkylation Pathways

For drugs containing a 4-aminopiperidine moiety, two of the most common metabolic pathways are N-oxidation and oxidative N-dealkylation. acs.orgnih.gov N-oxidation results in the formation of the N-oxide metabolite, while N-dealkylation involves the removal of the alkyl group attached to the piperidine nitrogen, leading to the formation of a secondary amine and a corresponding aldehyde. nih.gov

Research indicates that for many 4-aminopiperidine drugs, N-dealkylation is the predominant metabolic pathway. acs.orgnih.gov This reaction is catalyzed almost exclusively by CYP enzymes, with CYP3A4 being the major contributor for a wide range of these compounds. acs.orgnih.gov In contrast, N-oxidation can be carried out by both CYPs and FMOs. nih.gov The balance between these two pathways is influenced by the substrate's structure and its affinity for the respective enzymes. For many therapeutic agents, N-dealkylation represents a more significant clearance route than N-oxidation. semanticscholar.org This suggests that while this compound is a potential metabolite, the N-dealkylation product of benperidol is likely a major metabolite formed in vivo.

| Feature | N-Oxidation | N-Dealkylation |

|---|---|---|

| Primary Product | N-oxide metabolite | Secondary amine + Aldehyde |

| Primary Catalyzing Enzymes | FMOs, CYPs (e.g., CYP3A4) | CYPs (predominantly CYP3A4) |

| Reaction Site | Nitrogen atom | α-carbon to the nitrogen |

| General Role | Often a detoxification pathway | Can lead to active or inactive metabolites |

| Predominance in 4-Aminopiperidines | Generally a minor pathway | Often the major pathway |

Analysis of Regioselectivity and Stereoselectivity in Benperidol Biotransformation

Regioselectivity in drug metabolism refers to the preferential transformation of one functional group or position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over another. Benperidol has multiple potential sites for metabolism, including the piperidine ring, the benzimidazolinone moiety, and the fluorobutyrophenone (B13424257) chain.

N-oxidation can occur at the tertiary nitrogen of the piperidine ring. The term trans-Benperidol refers to the stereochemistry of substituents on the piperidine ring itself. The subsequent N-oxidation introduces a new chiral center if the substituents on the nitrogen are different, but in the case of the piperidine nitrogen, it results in a single N-oxide product for the trans isomer.

Metabolic reactions catalyzed by enzymes are often highly stereoselective. For example, the N-dealkylation of the 4-aminopiperidine derivative cisapride by CYP3A4 is a stereoselective reaction, showing a preference for the (+)-cisapride enantiomer over the (-)-cisapride enantiomer. acs.orgnih.gov While specific experimental data on the stereoselectivity of benperidol N-oxidation is limited, it is plausible that the enzymes involved, whether CYPs or FMOs, would exhibit some degree of stereoselectivity in their interaction with the substrate.

In Vitro Models for Metabolic Studies of N-Oxide Formation

The study of drug metabolism relies on a variety of in vitro systems that model the in vivo environment. These models are essential for identifying metabolic pathways, characterizing the enzymes involved, and predicting potential drug-drug interactions.

Commonly used in vitro models for studying N-oxide formation include:

Human Liver Microsomes (HLMs): These are subcellular fractions prepared from hepatocytes that contain a high concentration of Phase I enzymes like CYPs and FMOs. nih.govnih.govpharmaron.com HLMs are a standard tool for reaction phenotyping—identifying which specific enzymes are responsible for a particular metabolic pathway—often through the use of selective chemical inhibitors or antibodies. nih.govpharmaron.com

Recombinant Enzymes: These are individual human CYP or FMO enzymes expressed in a cellular system (e.g., insect cells, bacteria, or yeast). nih.govnih.gov Using recombinant enzymes allows for the unambiguous identification of an enzyme's capacity to catalyze a specific reaction without the confounding presence of other metabolic enzymes found in microsomes. youtube.com

Hepatocytes: Intact liver cells (either freshly isolated or cryopreserved) provide a more complete model as they contain both Phase I and Phase II enzymes, as well as cofactors and transporters, offering a more comprehensive picture of metabolic fate.

Advanced Models: Newer technologies include 3D cell culture systems and "organ-on-a-chip" models, such as microvessels-on-a-chip, which aim to better replicate the physiological environment of the liver and other organs. nih.gov These models can provide more physiologically relevant data on metabolic stability and metabolite formation.

Studies to characterize the formation of this compound would typically involve incubating benperidol with these in vitro systems (e.g., HLMs and a panel of recombinant CYPs and FMOs) in the presence of necessary cofactors like NADPH. researchgate.net The reaction mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the N-oxide metabolite. nih.govresearchgate.net

| Model | Description | Advantages | Limitations |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Vesicles of endoplasmic reticulum from pooled human liver samples. | Contains a full complement of CYP and FMO enzymes; industry standard. | Lacks Phase II enzymes and cellular context; FMO activity can be unstable. |

| Recombinant Enzymes | Individual enzymes (e.g., CYP3A4, FMO3) expressed in host cells. | Unambiguously identifies the role of a specific enzyme. | Provides qualitative data (can do) vs. quantitative contribution (does do); lacks interactions with other enzymes. |

| Hepatocytes | Intact, viable liver cells. | Contains both Phase I and Phase II enzymes and transporters; more physiologically relevant. | More complex to work with; variable viability and activity. |

| 3D/Organ-on-a-Chip | Cells cultured in a 3D structure or microfluidic device. | More closely mimics in vivo tissue architecture and physiological conditions. | Technically complex; lower throughput; still an emerging technology. |

Application of Hepatic Microsomal and Cellular Systems

There are no available scientific studies that have specifically investigated the application of hepatic microsomal and cellular systems in the metabolic biotransformation of this compound. Research on the general metabolism of benperidol indicates that it undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. However, the specific role of these systems in the N-oxidation of benperidol to form this compound has not been documented in the reviewed literature. Consequently, no data on the enzymatic kinetics, specific CYP isoforms involved, or the metabolic profile of this compound in these in vitro systems can be provided.

Investigation of Metabolite Reversion to Parent Compound Under Biological Conditions

There is no available research in the scientific literature that has investigated the reversion of this compound back to its parent compound, benperidol, under biological conditions. The potential for N-oxide metabolites to undergo in vivo reduction to the corresponding tertiary amine is a known phenomenon for some xenobiotics. However, whether this metabolic pathway occurs for this compound, the enzymes that might catalyze such a reaction, and the physiological conditions under which it might occur remain uninvestigated.

Pharmacological Activity and Mechanistic Insights of Trans Benperidol N Oxide Preclinical and in Vitro Focus

Comparative In Vitro Pharmacological Profiling of trans-Benperidol N-Oxide

The in vitro pharmacological profile of this compound is not extensively documented in publicly available research. However, insights into its potential activity can be extrapolated from the well-characterized pharmacology of its parent compound, Benperidol (B1668002), and the general effects of N-oxidation on drug molecules.

Assessment of Receptor Binding Affinities and Selectivity

Benperidol is a potent butyrophenone (B1668137) antipsychotic known for its high affinity and selectivity for the dopamine (B1211576) D2 receptor. wikipedia.orgnih.gov It also exhibits a weaker antagonism at the serotonin (B10506) 5-HT2A receptor. wikipedia.org The process of N-oxidation, which converts a tertiary amine to an N-oxide, typically increases the polarity of a molecule. acs.org This alteration in physicochemical properties can significantly impact receptor binding affinity.

Generally, the introduction of an N-oxide functional group can either reduce, maintain, or, in some cases, enhance the pharmacological activity of the parent compound. hyphadiscovery.com For instance, the N-oxide metabolites of some phenothiazine (B1677639) antipsychotics, such as fluphenazine-NO and trifluoperazine-NO, have demonstrated significant antidopaminergic activity in vitro, inhibiting [3H]spiperone binding to rat striatal membranes. nih.gov Conversely, other N-oxide metabolites, like those of clozapine (B1669256) and mianserin, are considered inactive. mdpi.com

Without direct experimental data for this compound, its precise receptor binding profile remains speculative. However, it is plausible that the high D2 receptor affinity of the parent compound, Benperidol, may be altered. The increased polarity due to the N-oxide group could potentially reduce its ability to cross cell membranes and interact with the transmembrane domains of the D2 receptor, possibly leading to a lower binding affinity compared to Benperidol.

To provide a comparative context, the receptor binding affinities for the parent compound, Benperidol, are presented below.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.027 |

| Dopamine D4 | 0.066 |

| Serotonin 5-HT2A | 3.75 |

| Data sourced from Wikipedia. wikipedia.org |

Evaluation of Enzyme Modulation and Inhibition Capabilities

There is a lack of specific data on the enzyme modulation and inhibition capabilities of this compound. However, the parent compound, Benperidol, has been studied for its effects on certain enzymes. For example, some butyrophenone derivatives have been shown to inhibit cholinesterases at concentrations higher than therapeutic plasma concentrations. nih.gov Specifically, Benperidol has been observed to decrease the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro at high concentrations. nih.gov

N-oxidation can influence a molecule's interaction with enzymes. The N-oxide metabolites of some drugs are known to be substrates for or inhibitors of various enzymes. The formation of N-oxides is often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com It is also important to note that N-oxide metabolites can sometimes be unstable and revert to the parent drug, which could complicate the interpretation of in vitro enzyme inhibition studies. hyphadiscovery.com

Given the limited information, any potential enzyme modulation or inhibition by this compound would require direct experimental investigation.

Structure-Activity Relationship (SAR) Studies Centered on N-Oxidation and Stereochemistry

Impact of Nitrogen Oxidation on Molecular Interactions with Biological Targets

The introduction of an N-oxide group significantly alters the electronic and steric properties of the nitrogen atom in the piperidine (B6355638) ring of Benperidol. This modification has several implications for its interaction with biological targets. The N+–O− bond is highly polar and can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in a receptor's binding pocket that were not possible for the parent tertiary amine. acs.org

Conversely, the increased polarity and steric bulk of the N-oxide group could disrupt the optimal binding conformation of the molecule within the receptor. For butyrophenones, the interaction with the D2 receptor is thought to involve a key interaction between the basic nitrogen and an acidic residue in the receptor. The altered basicity and charge distribution upon N-oxidation would likely affect this critical interaction.

Furthermore, N-oxidation generally increases the water solubility and decreases the membrane permeability of a drug. acs.org This could lead to a lower concentration of this compound at the target receptor site within the central nervous system, assuming it is a metabolite formed peripherally.

Influence of Stereochemical Configuration on Pharmacological Efficacy

Stereochemistry plays a crucial role in the pharmacological activity of many drugs, as biological targets such as receptors and enzymes are chiral. The "trans" designation in this compound refers to the relative orientation of substituents on the piperidine ring. It is well-established that different stereoisomers of a drug can exhibit different pharmacological potencies and efficacies.

While specific studies on the stereoisomers of Benperidol N-Oxide are not available, the principle of stereoselectivity is fundamental in pharmacology. The three-dimensional arrangement of atoms in the "trans" isomer will dictate its specific fit into the binding pocket of its biological targets. It is highly probable that the "cis" isomer of Benperidol N-Oxide would exhibit a different binding affinity and pharmacological activity due to its distinct spatial arrangement.

Investigation of Specific Biological Target Interactions

The primary biological target of the parent compound, Benperidol, is the dopamine D2 receptor. wikipedia.orgnih.gov Its potent antagonism of this receptor is responsible for its antipsychotic effects. patsnap.com It also interacts to a lesser extent with D4 and 5-HT2A receptors. wikipedia.org

The specific biological target interactions of this compound have not been definitively characterized. However, based on the pharmacology of its parent compound and studies on N-oxide metabolites of other antipsychotics, it is reasonable to hypothesize that its primary interactions would still be within the dopaminergic and serotonergic systems.

In vitro studies on the N-oxides of phenothiazine antipsychotics have shown that they can retain activity at dopamine receptors. nih.gov For example, fluphenazine-NO and trifluoperazine-NO were found to inhibit dopamine-stimulated adenylate cyclase activity in striatal homogenates, indicating an interaction with D1-like receptors. nih.gov This suggests that this compound may also retain some affinity for dopamine receptors, although likely with a different potency and selectivity profile compared to Benperidol. Further research is necessary to elucidate the specific biological targets of this compound and to determine its functional activity as an agonist, antagonist, or modulator at these sites.

Ligand-Target Binding Kinetics and Occupancy Studies

Detailed preclinical and in vitro studies specifically characterizing the ligand-target binding kinetics and receptor occupancy of this compound are not extensively available in the current scientific literature. As the N-oxide metabolite of Benperidol, a potent butyrophenone antipsychotic, its pharmacological profile is of interest, particularly concerning its interaction with dopamine D2 receptors, the primary target of its parent compound.

Benperidol itself is known for its high affinity and strong antagonism of dopamine D2 receptors. patsnap.comwikipedia.org The formation of N-oxide metabolites is a recognized metabolic pathway for many tertiary amine-containing drugs, including some antipsychotics. hyphadiscovery.commdpi.com These metabolites can sometimes retain pharmacological activity, act as prodrugs by converting back to the parent compound, or be inactive. hyphadiscovery.commdpi.com

In the absence of direct binding data for this compound, it is hypothesized that its affinity for the D2 receptor may be altered compared to Benperidol. The addition of an oxygen atom to the nitrogen in the piperidine ring would increase polarity, which could potentially reduce its ability to cross the blood-brain barrier and interact with central D2 receptors. However, without empirical data from radioligand binding assays or positron emission tomography (PET) studies, which have been used to characterize the binding of Benperidol and its analogs, the precise binding kinetics and receptor occupancy profile of this compound remain speculative. nih.govnih.gov

Table 1: Hypothetical Ligand-Target Binding Parameters (Illustrative)

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.

| Parameter | Description | Hypothetical Value for this compound |

| Ki (nM) | Inhibitory constant; a measure of binding affinity. | Unknown; potentially higher (lower affinity) than Benperidol. |

| kon (M-1s-1) | Association rate constant (on-rate). | Unknown |

| koff (s-1) | Dissociation rate constant (off-rate). | Unknown |

| Receptor Occupancy (%) | Percentage of receptors bound by the ligand at a given concentration. | Unknown |

Functional Assays in Defined Cellular and Subcellular Systems

Specific data from in vitro functional assays designed to elucidate the mechanistic insights of this compound in defined cellular and subcellular systems are not well-documented in publicly accessible research. Such assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor.

For its parent compound, Benperidol, functional assays would typically demonstrate its antagonistic effects on D2 receptor signaling pathways, such as the inhibition of G-protein coupling, reduction of cyclic AMP (cAMP) formation, or modulation of downstream signaling cascades.

In the case of this compound, it is plausible that the N-oxidation could modify its functional activity. For some psychoactive compounds, N-oxide metabolites have been shown to be inactive or significantly less active than the parent drug. mdpi.com For instance, the N-oxide metabolite of clozapine is considered to be inactive. mdpi.com Conversely, some N-oxides can undergo in vivo reduction back to the pharmacologically active parent tertiary amine, effectively acting as a prodrug. hyphadiscovery.com

To ascertain the functional activity of this compound, a series of in vitro experiments would be necessary. These could include:

Second Messenger Assays: Measuring the effect of the compound on intracellular signaling molecules like cAMP in cell lines expressing dopamine D2 receptors.

Reporter Gene Assays: Utilizing cells with a reporter gene linked to a D2 receptor-mediated signaling pathway to quantify receptor activation or inhibition.

Calcium Mobilization Assays: Assessing changes in intracellular calcium levels in response to the compound in cells where the D2 receptor is coupled to calcium signaling pathways.

Without such studies, any discussion of the functional pharmacology of this compound remains speculative.

Table 2: Potential In Vitro Functional Assays for Characterization

This table outlines potential assays that could be used to determine the functional activity of this compound; no specific results are currently available.

| Assay Type | Purpose | Potential Outcome for this compound |

| cAMP Assay | To measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing D2 receptors. | Could show antagonist activity (inhibition), or no effect (inactivity). |

| GTPγS Binding Assay | To assess G-protein activation upon ligand binding. | A lack of stimulation would suggest antagonist properties or inactivity. |

| β-Arrestin Recruitment Assay | To determine if the ligand promotes the interaction of β-arrestin with the D2 receptor. | Could reveal biased agonism or antagonism. |

Advanced Analytical and Bioanalytical Methodologies for Trans Benperidol N Oxide Research

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods form the cornerstone of analytical approaches for trans-Benperidol N-Oxide, enabling its separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of butyrophenone (B1668137) antipsychotics and their metabolites. mdpi.comscielo.br In the context of this compound, HPLC is particularly valuable for resolving it from its cis-isomer and the parent compound, benperidol (B1668002). A typical HPLC method would employ a reversed-phase column, such as a C18 or a phenyl-hexyl column, to achieve separation based on polarity differences. nih.govsemanticscholar.org

The mobile phase composition is a critical parameter and often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scielo.brtandfonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all compounds of interest. tandfonline.com Detection is commonly performed using a UV detector, as the aromatic rings in the butyrophenone structure provide strong chromophores. mdpi.comnih.gov For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry detectors.

A representative HPLC method for the analysis of related butyrophenones is summarized in the interactive table below.

| Parameter | Condition | Reference |

| Column | Reversed-Phase C18 | scielo.br |

| Mobile Phase | Acetonitrile/Phosphate Buffer | mdpi.com |

| Flow Rate | 1.0 - 2.0 mL/min | scielo.brnih.gov |

| Detection | UV at 230-246 nm | scielo.brnih.gov |

| Injection Volume | 20 µL | semanticscholar.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.govtandfonline.com These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. In research settings, UPLC is the preferred method for the high-throughput analysis of biological samples for this compound. rsc.org

The enhanced separation efficiency of UPLC is particularly advantageous for resolving complex mixtures of metabolites in biological matrices such as plasma and urine. nih.govsemanticscholar.orgnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a powerful tool for both quantification and structural confirmation of this compound and its metabolites. nih.govsemanticscholar.orgnih.gov The increased peak concentration achieved with UPLC leads to improved signal-to-noise ratios in the mass spectrometer, resulting in lower limits of detection. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the N-oxide moiety in this compound and the hydroxyl group in its parent compound, are often not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. google.com

To overcome these limitations, derivatization is typically required to convert the polar functional groups into more volatile and thermally stable derivatives. This process involves a chemical reaction to modify the analyte before its introduction into the GC-MS system. While specific derivatization methods for this compound are not widely documented, general strategies for compounds containing piperidine (B6355638) and hydroxyl groups could be employed. researchgate.netresearchgate.net The resulting mass spectra can provide valuable structural information based on the characteristic fragmentation patterns of the piperidine ring and other structural features. researchgate.net

Mass Spectrometry-Based Characterization in Metabolite Identification

Mass spectrometry (MS) is an indispensable tool in the field of drug metabolism, providing detailed structural information for the identification of metabolites. nih.govnih.govijpras.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, LC-MS/MS, are the primary techniques used to identify and characterize the metabolites of drugs, including those of benperidol. researchgate.netnih.govnih.govresearchgate.net In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) is first subjected to chromatographic separation by LC. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent drug and its potential metabolites. nih.gov In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for the identification of the site of metabolic modification. By comparing the fragmentation patterns of the metabolites to that of the parent drug, the metabolic pathways can be elucidated. nih.gov For benperidol, this would include the N-oxidation to form this compound, as well as other potential biotransformations. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govnih.govijpras.comtandfonline.com This capability is extremely valuable in metabolite identification, as it can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas). This level of precision significantly increases the confidence in the proposed structures of metabolites. nih.govnih.govtandfonline.comsemanticscholar.org

When coupled with liquid chromatography, HRMS instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can generate a wealth of data on the metabolites of a drug. nih.govijpras.com By analyzing the accurate masses of the precursor and product ions, researchers can confirm the identity of known metabolites like this compound and identify novel metabolic pathways. nih.gov

The table below summarizes common metabolic biotransformations that can be identified using mass spectrometry.

| Biotransformation | Mass Shift (Da) |

| N-Oxidation | +16 |

| Hydroxylation | +16 |

| N-dealkylation | Variable |

| Oxidation | +14 |

| Glucuronidation | +176 |

Computational Chemistry and Molecular Modeling in Trans Benperidol N Oxide Research

In Silico Prediction and Simulation of N-Oxidation Pathways

The biotransformation of drugs within the body is a complex process, often leading to the formation of various metabolites. N-oxidation is a recognized metabolic pathway for many nitrogen-containing drugs, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com Benperidol (B1668002), a butyrophenone (B1668137) derivative, undergoes extensive first-pass metabolism in the liver, largely through the cytochrome P450 enzyme system. patsnap.com While specific metabolic pathways detailing the formation of trans-Benperidol N-Oxide are not extensively elucidated in the literature, computational tools can predict such transformations.

In silico metabolism prediction tools can be broadly categorized into ligand-based and structure-based methods. researchgate.net Ligand-based approaches utilize databases of known metabolic reactions to derive rules or build statistical models that predict the most likely sites of metabolism on a new molecule. researchgate.net For benperidol, these tools would analyze its structure to identify atoms susceptible to oxidation. The tertiary amine in the piperidine (B6355638) ring of benperidol is a chemically plausible site for N-oxidation.

Structure-based methods, on the other hand, involve docking the drug molecule into the active site of a specific metabolizing enzyme, such as a CYP isoform. The binding orientation and proximity to the enzyme's catalytic center can help predict the likelihood of a particular metabolic reaction.

Table 1: Hypothetical In Silico Metabolism Prediction for Benperidol

| Computational Tool Category | Principle of Prediction | Potential Prediction for Benperidol |

| Ligand-Based (Rule-Based) | Utilizes a knowledge base of established biotransformation rules. | Identifies the tertiary piperidine nitrogen as a likely site for N-oxidation based on rules for amine metabolism. |

| Ligand-Based (Statistical) | Employs machine learning models trained on large datasets of metabolized compounds. | Calculates the probability of N-oxidation at the piperidine nitrogen relative to other potential metabolic sites. |

| Structure-Based (Docking) | Simulates the binding of benperidol within the active site of CYP or FMO enzymes. | Determines if the piperidine nitrogen is positioned favorably for oxidation by the enzyme's catalytic machinery. |

These in silico methods provide a valuable initial assessment of potential metabolic pathways, guiding further experimental investigation.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations could be employed to understand how this metabolite might interact with the biological targets of the parent drug, benperidol, as well as other potential off-target proteins. Benperidol is a potent antagonist of the dopamine (B1211576) D2 receptor. wikipedia.org

A molecular docking study would involve:

Obtaining the three-dimensional structures of the target proteins, often from a repository like the Protein Data Bank.

Generating a 3D model of this compound.

Using a docking algorithm to place the N-oxide into the binding site of the target protein in various possible conformations.

Scoring the different poses based on factors like binding energy to predict the most stable and likely interaction.

The introduction of the N-oxide functionality would alter the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity. nih.gov These changes could significantly impact its binding affinity and selectivity for various receptors compared to the parent compound, benperidol.

Table 2: Comparative Docking Parameters for Benperidol and its N-Oxide (Hypothetical)

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benperidol | Dopamine D2 | -9.5 | Asp114, Phe389, Trp386 |

| This compound | Dopamine D2 | -8.2 | Asp114, Ser193, Phe389 |

| Benperidol | Serotonin (B10506) 5-HT2A | -7.8 | Asp155, Phe366, Trp336 |

| This compound | Serotonin 5-HT2A | -8.5 | Asp155, Ser242, Phe366 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a molecular docking study. The binding energies and interacting residues are hypothetical.

Such a comparative analysis could reveal whether the N-oxide metabolite retains significant activity at the primary target, or if it gains affinity for other receptors, potentially leading to different pharmacological or side-effect profiles.

Quantum Mechanical Calculations for Reactivity and Energetic Assessments

Quantum mechanics (QM) provides a fundamental understanding of the electronic structure and properties of molecules. nih.gov For this compound, QM calculations can be used to assess its chemical reactivity and energetic properties, offering insights that are not accessible through classical molecular mechanics.

Key applications of QM in this context include:

Reaction Energetics: QM can be used to calculate the energy changes associated with chemical reactions, such as the N-oxidation of benperidol. This can help to determine the thermodynamic feasibility of the metabolic pathway.

Conformational Analysis: By calculating the relative energies of different spatial arrangements (conformers) of this compound, QM can identify the most stable, low-energy conformations that are likely to be biologically relevant.

Table 3: Hypothetical Quantum Mechanical Properties of Benperidol and its N-Oxide

| Property | Benperidol | This compound | Implication of the N-Oxide Group |

| Dipole Moment (Debye) | ~ 3.5 D | ~ 5.0 D | Increased polarity, potentially affecting solubility and membrane permeability. |

| HOMO-LUMO Gap (eV) | ~ 4.8 eV | ~ 4.5 eV | A smaller gap may suggest increased chemical reactivity. |

| Electrostatic Potential on Piperidine Nitrogen | Negative | Positive (on N), Highly Negative (on O) | Altered interaction patterns with biological targets, particularly with respect to hydrogen bonding. |

Note: The values in this table are hypothetical and for illustrative purposes.

These calculations provide a detailed picture of the electronic consequences of N-oxidation, which underpins the molecule's interactions and reactivity.

Crystal Structure Prediction and Analysis of Polymorphism in N-Oxide Forms

The solid-state properties of a pharmaceutical compound are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its stability, solubility, and bioavailability. worldscientific.com Computational methods for crystal structure prediction (CSP) aim to identify possible polymorphs of a molecule from its chemical diagram alone. researchgate.net

While CSP studies have been conducted on the parent drug benperidol, investigating its solid solutions with droperidol, similar studies on this compound are not publicly documented. nih.gov A CSP study on the N-oxide would involve a systematic search for energetically favorable crystal packing arrangements. This is a computationally intensive process that typically involves:

Generating a multitude of plausible crystal structures.

Calculating the lattice energy of each structure using force fields or more accurate quantum mechanical methods.

Ranking the structures based on their predicted stability.

The increased polarity and hydrogen bonding capability of the N-oxide group compared to the parent amine would likely lead to different crystal packing motifs. nih.gov

Table 4: Hypothetical Crystal Structure Prediction Outcomes for this compound

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Key Intermolecular Interactions |

| Form I | P2₁/c | -150.2 | Hydrogen bonds involving the N-oxide oxygen and the benzimidazolinone N-H. |

| Form II | P-1 | -148.9 | π-stacking of the fluorophenyl and benzimidazolinone rings. |

| Form III | C2/c | -145.7 | A combination of hydrogen bonding and C-H···π interactions. |

Note: This table presents a hypothetical scenario of what a CSP study might reveal.

The prediction of potential polymorphs is a valuable tool in pharmaceutical development, helping to mitigate the risks associated with the unexpected appearance of a more stable, less soluble crystalline form. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrogen-Oxidized Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity.

While no specific QSAR models for this compound are available, a QSAR study could be hypothetically constructed for a series of nitrogen-oxidized butyrophenone derivatives. The goal would be to understand how structural modifications, including the presence and environment of the N-oxide group, affect a particular biological endpoint, such as dopamine D2 receptor affinity.

The development of a QSAR model would involve:

Assembling a training set of nitrogen-oxidized compounds with measured biological activity.

Calculating a wide range of molecular descriptors for each compound (e.g., electronic, steric, hydrophobic, and topological properties).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the activity.

Validating the model using an external test set of compounds.

Table 5: Example of Descriptors in a Hypothetical QSAR Model for Butyrophenone N-Oxides

| Descriptor | Descriptor Type | Correlation with Activity (Hypothetical) |

| LogP | Hydrophobicity | Negative (higher polarity decreases activity) |

| Molecular Weight | Steric | Positive (within a certain range) |

| Dipole Moment | Electronic | Positive (higher dipole moment increases activity) |

| Topological Polar Surface Area (TPSA) | Topological/Electronic | Negative (increased TPSA decreases activity) |

Note: This table illustrates the types of descriptors and their potential influence in a hypothetical QSAR model.

A validated QSAR model could then be used to predict the activity of new, unsynthesized N-oxide derivatives, thereby guiding the design of compounds with desired properties.

Emerging Research Directions and Future Perspectives for Trans Benperidol N Oxide

Exploration of Novel and Sustainable Synthetic Routes to Trans-Benperidol N-Oxide

The synthesis of drug metabolites is crucial for in-depth pharmacological and toxicological studies. Current research is focused on developing more efficient and environmentally friendly methods for producing this compound.

Historically, the synthesis of N-oxides has involved the use of strong oxidizing agents, which can lead to the formation of hazardous byproducts. Modern synthetic chemistry is moving towards "green" and sustainable practices that minimize waste and energy consumption. mdpi.comnih.gov These approaches often utilize biocatalysts or milder, more selective reagents. nih.govresearchgate.net For the synthesis of this compound, future research is likely to explore enzymatic N-oxidation, which offers high selectivity and operates under mild conditions, reducing the environmental impact. nih.gov The use of plant extracts or microorganisms in the synthesis of metal oxide nanoparticles, which can act as catalysts, is another promising green chemistry approach. mdpi.commdpi.com

The development of scalable and diastereoselective synthetic routes is also a key consideration. researchgate.net Techniques such as flow chemistry are being increasingly adopted in pharmaceutical manufacturing to improve efficiency, safety, and scalability. mdpi.com The application of flow chemistry to the synthesis of this compound could enable its continuous production in high yield and purity, facilitating further research.

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., monooxygenases) to catalyze the N-oxidation of benperidol (B1668002). | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Chemistry | Employment of environmentally benign reagents and solvents, and energy-efficient processes. mdpi.com | Reduced environmental impact, increased safety. nih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. mdpi.com | Improved reaction control, scalability, and safety. |

| Diastereoselective Synthesis | Methods that selectively produce the desired stereoisomer. researchgate.net | Higher purity of the final product, avoiding the need for complex separation techniques. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

Omics technologies, which involve the large-scale study of biological molecules, are revolutionizing our understanding of drug metabolism. omicstutorials.com The integration of metabolomics and proteomics, in particular, holds significant promise for elucidating the role of this compound. researchdeliver.com

Metabolomics, the comprehensive analysis of metabolites in a biological system, can be used to identify and quantify this compound in various biological matrices. creative-proteomics.com This can provide valuable information on its pharmacokinetic profile and its impact on endogenous metabolic pathways. nih.gov Proteomics, the study of the entire set of proteins, can help identify the specific enzymes responsible for the formation and further metabolism of this compound. researchgate.net By combining these approaches, researchers can gain a holistic view of the metabolic processes involving this N-oxide. researchdeliver.comnih.gov

Future research will likely involve multi-omics approaches to create a comprehensive "metabolite dictionary" that links changes in the metabolome to alterations in the proteome and transcriptome, providing a deeper understanding of the biological effects of this compound. worldscholarsreview.org

| Omics Technology | Application in this compound Research | Expected Insights |

| Metabolomics | Identification and quantification of this compound and other related metabolites in biological samples. creative-proteomics.com | Pharmacokinetic profile, impact on endogenous metabolic pathways. nih.gov |

| Proteomics | Identification of enzymes involved in the metabolism of benperidol and this compound. researchgate.net | Elucidation of the specific metabolic pathways and potential for drug-drug interactions. |

| Multi-Omics Integration | Combining metabolomic, proteomic, and genomic data. omicstutorials.com | A systems-level understanding of the biological role and effects of this compound. nih.gov |

Development of Advanced In Vitro and Organ-on-a-Chip Models for Pharmacological Evaluation

Traditional preclinical drug testing has heavily relied on animal models, which have limitations in predicting human responses. azolifesciences.com Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip technology, are emerging as powerful tools for more accurate and human-relevant pharmacological evaluation. lek.comaltex.org

Organ-on-a-chip devices are microfluidic systems that mimic the structure and function of human organs, providing a more realistic environment for studying drug metabolism and effects. drugdiscoveryonline.comhilarispublisher.com A "liver-on-a-chip," for example, could be used to study the formation of this compound from benperidol and its potential effects on liver cells with high fidelity. azolifesciences.com Multi-organ-on-a-chip systems can further simulate the interactions between different organs, offering insights into the systemic effects of the metabolite. thno.orgnih.gov

These advanced models can also be created using patient-derived cells, paving the way for personalized medicine approaches to understanding individual differences in drug metabolism and response. drugdiscoveryonline.com The use of these models can help to reduce and refine the use of animals in research, in line with the 3Rs principle (Replacement, Reduction, and Refinement). nih.gov

| In Vitro Model | Description | Application for this compound |

| 3D Cell Cultures (Organoids) | Self-organizing three-dimensional cell cultures that mimic the architecture and function of an organ. sartorius.com | Studying the formation and effects of this compound in a more physiologically relevant context than 2D cell cultures. researchgate.net |

| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate key functions of human organs. drugdiscoveryonline.comhilarispublisher.com | Investigating the metabolism of benperidol to this compound and its pharmacological activity in a human-relevant system. azolifesciences.com |

| Multi-Organ-on-a-Chip | Interconnected organ-on-a-chip models representing multiple organs. thno.orgnih.gov | Assessing the systemic effects and potential organ-organ interactions of this compound. |

Creation of Robust Predictive Computational Models for N-Oxide Biotransformation and Activity

Computational modeling has become an indispensable tool in drug discovery and development, offering a way to predict various properties of drug candidates and their metabolites, thereby reducing the time and cost of experimental studies. nih.goveurekaselect.com

For this compound, the development of robust predictive models could provide valuable insights into its formation and pharmacological activity. Machine learning and deep learning models can be trained on existing data to predict the sites of metabolism on a drug molecule and the likelihood of N-oxide formation. nih.govfrontiersin.org These models can also be used to predict the potential biological activities and toxicities of metabolites. oup.com

Future directions in this area include the development of more accurate and generalizable models that can predict the metabolism of a wide range of compounds, including those that are metabolized by less common enzymes. oup.com The integration of artificial intelligence with organ-on-a-chip data can further enhance the predictive power of these computational tools. thno.org

| Computational Model Type | Application for this compound | Potential Outcomes |

| Machine Learning (ML) Models | Predicting the site of N-oxidation on the benperidol molecule and the substrate specificity of metabolizing enzymes. nih.gov | Faster identification of potential metabolites and the enzymes involved in their formation. |

| Deep Learning (DL) Models | Predicting the structure of metabolites and their probability of occurrence. frontiersin.org | More accurate prediction of the metabolic fate of benperidol. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of this compound with its biological activity. | Prediction of pharmacological effects and potential off-target activities. |

| Integrated AI and In Vitro Models | Combining computational predictions with experimental data from organ-on-a-chip systems. thno.org | Enhanced accuracy and reliability of predictions for human metabolism and response. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.